Journal Name:Journal of Food Science
Journal ISSN:0022-1147
IF:3.693
Journal Website:http://onlinelibrary.wiley.com/journal/10.1111/(ISSN)1750-3841
Year of Origin:1961
Publisher:Wiley-Blackwell
Number of Articles Per Year:357
Publishing Cycle:Monthly
OA or Not:Not
Benzyl isothiocyanate-β-cyclodextrin inclusion complex loaded κ-carrageenan antibacterial film: Characterization and application in chicken preservation
Journal of Food Science ( IF 3.693 ) Pub Date: 2023-07-15 , DOI: 10.1016/j.foodhyd.2023.109063
To effectively utilize the potent antibacterial capacity of benzyl isothiocyanate (BITC), attempts have been made to apply it in the natural biopolymeric film by solving its high volatility. In this study, we encapsulated BITC in the carrier β-cyclodextrin (βCD) to form an inclusion complex to protect BITC from volatilization and then introduced the complex to κ-carrageenan (KC) to fabricate an antibacterial food packaging film. The addition of the BITC-βCD complex enhanced the storage modulus and promoted a denser network structure formation for KC hydrogel by rheological measurements and microstructure observations, respectively. In terms of antibacterial capacity, BITC-βCD-KC film displayed favourable antibacterial potential against both Staphylococcus aureus and Listeria monocytogenes after co-incubation for 18 h, with the inhibition zone diameters of 25.7 mm and 16.7 mm, respectively. As an active packing material, the BITC-βCD-KC film exhibited a sustained inhibition effect against the proliferation of these two bacteria on the chicken meat surface at 25 °C. Moreover, the chicken breasts packaged with BITC-βCD-KC film had a total viable count of 4.7 Log CFU/g, obviously lower than that of the unpackaged sample (9.8 Log CFU/g) after storage at 4 °C for 8 days. These results suggested that the KC film with the BITC-βCD inclusion complex might have promising potential as an antibacterial food packaging material for food preservation.
Detail
Characterization of gellan gum-chitosan based hydrogel to evaluate as a potential gelatin substitute
Journal of Food Science ( IF 3.693 ) Pub Date: 2023-07-12 , DOI: 10.1016/j.foodhyd.2023.109038
Although low-acyl gellan forms a hard and brittle gel, it can be used to replace of gelatin if it is modified according to the required properties of the end product. In this study, the effect of the chitosan on the mechanical, rheological, and structural properties of low acyl gellan gum (GG) hydrogel was investigated. Polyelectrolyte complex interaction of low acyl gellan gum and chitosan (GG/CS) was induced by the addition of salt (potassium citrate) and citric acid. All concentrations were optimized using the central composite design to approach the gel hardness and springiness to those values of high bloom gelatin. The interaction of gellan and chitosan was confirmed by Fourier transform-infra-red spectroscopy, differential scanning calorimetry, and scanning electron microscopy. The TPA results showed that chitosan could increase the springiness of GG hydrogel from 0.705 ± 0.04 to 0.848 ± 0.02 and decrease the hardness from 2849.32 ± 101.90 to 1061.36 ± 20.15 (p < 0.05). In addition, the syneresis of GG hydrogel (1.92%) was decreased to 1.56% in GG/CS hydrogel. Furthermore, the results of zeta potential measurements showed an increase of the value from −24.33 ± 0.45 to −5.1 ± 0.65 for GG and GG/CS hydrogels, respectively. The results revealed that in this method, chitosan could establish electrostatic interaction with gellan gum, which makes it a proper replacer for high bloom gelatin.
Detail
Characterization of the extreme pH-induced molten globule state of soy protein isolate and its influence on functional properties
Journal of Food Science ( IF 3.693 ) Pub Date: 2023-07-10 , DOI: 10.1016/j.foodhyd.2023.109040
The molten globule (MG) state of soy protein isolate (SPI) is an intermediate stage between the natural and denatured states, where the protein is undergoing unfolding. In this study, we investigated the conformational changes of SPI induced to form the MG state using polar acid (pH 1.0–3.0) and polar alkaline (pH 10.0–12.0) solutions. Our findings indicate that extreme pH treatment can induce the transformation of SPI into the MG state, resulting in a series of structural changes. Compared to SPI, the foaming capacity of the MG state improved by 77–113%, and foam stability improved by 60–124%, resulting in noticeably improved foaming characteristics. Similarly, the emulsification property and emulsification activity of MG state were remarkably enhanced. This study offers new understanding of the MG state of SPI and offers a theoretical basis for developing food, pharmaceutical, and cosmetic products with excellent foaming and emulsifying properties.
Detail
Effect of mulberry leaf polysaccharides on the physicochemical, rheological, microstructure properties and in vitro starch digestibility of wheat starch during the freeze-thaw cycles
Journal of Food Science ( IF 3.693 ) Pub Date: 2023-07-06 , DOI: 10.1016/j.foodhyd.2023.109057
Temperature fluctuation damages the quality of starch-based foods, and the freeze-thaw cycle (FTC) can simulate this process. This study investigated how Mulberry leaf polysaccharides (MLP) affect the freeze-thaw stability and digestibility of wheat starch (WS). During FTC, MLP reduced the syneresis and retarded the water migration of WS gel. Meanwhile, MLP delayed the recrystallization of starch, which reduced the enthalpy value and crystallinity of WS gel during FTC. The addition of MLP significantly reduced the hardness of WS gel. Furthermore, MLP could prevent the deterioration of the rheological characteristic and preserve the network structure of the WS gel. In addition, MLP boosted the resistant starch and decreased the fast-digesting starch content in the freeze-thaw gel. Our findings suggested that MLP could enhance the freeze-thaw stability of WS gel, decrease the starch digestibility, and be an effective component in improving the quality of wheat starch-based frozen food.
Detail
Formation and characterization of hollow particles with zein-WPI hybrid shell for curcumin encapsulation
Journal of Food Science ( IF 3.693 ) Pub Date: 2023-07-09 , DOI: 10.1016/j.foodhyd.2023.109011
Hollow particles contain the inner aqueous compartment surrounding by a shell layer. Controllable construction of the shell layer may improve the potential use of hollow particles for encapsulating polyphenols. In this study, a novel method with alkaline-heat treatment was developed to fabricate the hollow particles with a hybrid shell of zein and whey protein isolate (WPI). Hollow particles were characterized in terms of soluble proteins, size distribution, ζ-potential, hollow structure and shell hydrophobicity. WPI at 0.25% (w/v) was enough to stabilize its zein complex hollow particles at neutral condition. The size of zein-WPI hollow particles was respectively 90 and 198 nm at pH 11 and 7, with a greater portion of proteins participated in the formation of hollow particles at pH 7 than 11. The formation mechanism of hollow particles was analyzed in terms of circular dichroism, infrared spectroscopy, dissociation test, gel electrophoresis, sulfhydryl contents and amino acid analysis. Hydrophobic interactions played a dominant role in stabilizing the shell structure of zein-WPI hollow particles, while Cys, Tyr and Lys participated in the covalent interaction between zein and WPI in hollow particles. Moreover, the shell hydrophobicity decreased by the presence of WPI, which provided a suitable microenvironment for the encapsulation of curcumin at pH 7. The findings of this study shed light on the design of protein-based hollow particles for the delivery of bioactive compounds.
Detail
Ability of soy protein derived amyloid fibrils to stabilize aqueous two-phase system and effect of pH on the system
Journal of Food Science ( IF 3.693 ) Pub Date: 2023-07-15 , DOI: 10.1016/j.foodhyd.2023.109084
Soy protein-derived amyloid fibrils (SAFs) were utilized as a stabilizer to create stable aqueous two-phase systems (ATPS) through electrospraying. The findings of our study indicated that higher concentrations of soy protein isolate (SPI) or SAFs exhibited enhanced diffusion in the system and effective adsorption at the aqueous-aqueous interface. Consequently, ATPS containing 1% SAFs concentration demonstrated the highest stability in this approach. The superior stability can be attributed to SAFs’ high separation energy, surface activity rate, adsorption rate, and hydrophobicity compared to SPI at all concentrations. Furthermore, SAFs exhibited greater adsorption on the aqueous-aqueous interface and formed interfacial layers with higher elasticity when compared to SPI. Consequently, at a concentration of 1% SPI or SAFs, SAFs outperformed SPI in stabilizing ATPS across a range of tested pH values (2.0–9.0). These results raise the prospect of using food proteins to stabilize ATPS and facilitate the fabrication and use of protein-based materials through their biocompatible features.
Detail
Binders in foods: Definition, functionality, and characterization
Journal of Food Science ( IF 3.693 ) Pub Date: 2023-07-12 , DOI: 10.1016/j.foodhyd.2023.109077
BackgroundBinding agents have emerged as an important and required class of ingredients to manufacture a wide range of new food products, especially semi-solid or solid vegan meat and dairy analogues.Scope and approachIn this review, we give a definition for this class of ingredients, look at what constitutes required functionalities for binders, and highlight what molecular mechanisms are involved to give rise to these functionalities. Furthermore, an overview on food binders, such as animal-derived/plant-based proteins (myofibrillar proteins, egg white protein, gluten etc.) and carbohydrate-based (methylcellulose, carrageenans etc.) is given and their functions are explained.Key findings and conclusionThree functions have been identified as critically important: stickiness, hardening and water binding. Analytical methods to determine these characteristics are presented and it is recommended to study those simultaneously in model systems, where methylcellulose or gluten might serve as benchmark.
Detail
The behavior of whey protein isolate-curcumin complex at the oil-water interface
Journal of Food Science ( IF 3.693 ) Pub Date: 2023-07-12 , DOI: 10.1016/j.foodhyd.2023.109046
It was very common to use nanoparticles and nanoemulsions with the combination of proteins and hydrophobic bioactives to effectively prevent and treat chronic diseases. This work was to evaluate the stability of whey protein isolate (WPI) and curcumin (CUR) complex made with the anti-solvent precipitation technique and the pH shifting methods in oil-water bulk and interface. The interaction between WPI and CUR were investigated using fluorescence spectroscopy, Fourier transform infrared spectroscopy and molecular docking. The changes of the WPI-CUR in the oil-water bulk and interface were characterized by the circular dichroism spectroscopy, UV spectroscopic, confocal laser scanning microscopy and molecular dynamics simulation. Results indicated that the interactions between WPI and CUR were hydrogen bonding and hydrophobic interaction. The WPI-CUR complex was unstable at the oil-water interface, CUR detached from the complex and migrated to the oil phase. These findings would be of importance in illustrating the behavior of whey protein isolate-curcumin complex at the oil-water interface.
Detail
Mechanism analysis of calcium-induced low freeze-drying survival of probiotic encapsulated in alginate
Journal of Food Science ( IF 3.693 ) Pub Date: 2023-07-14 , DOI: 10.1016/j.foodhyd.2023.109065
Calcium alginate is widely used for probiotics encapsulation. In our previous report, low freeze-drying survival of probiotics encapsulated in calcium alginate was presented due to the damage by calcium with increased concentration during freeze-drying. The damage makes freeze-dried probiotic-loaded calcium alginate difficult to use in commercial foods. Therefore, it is urgent to analyze the mechanism of calcium-induced low survival of probiotics. In the present work, this mechanism was analyzed using Lactobacillus rhamnosus GG (LGG) as a research model. The results showed that calcium led to the emergence of 491 differential genes (300 up-regulated genes), 309 (175 up-regulated metabolites, positive ion) and 129 differential metabolites (33 up-regulated metabolites, negative ion). For one of the mechanisms, GO and KEGG analysis of differential genes indicated that calcium increased cardiolipin by downregulating glpO and upregulating LGG-RS07795 and cls genes in the glycerophospholipid metabolism pathway, increasing the fluidity of cell membrane, thereby causing the catabolism of cell membrane components. Additionally, the disturbances of differential genes/metabolites co-enrichment pathways by calcium were other mechanisms. Specifically, the correlation analysis of differential genes/metabolites that had upstream/downstream relationships in co-enrichment KEGG pathways showed consistently strong correlations, among which hisC gene regulated histidine metabolism pathway and phenylalanine, tyrosine and tryptophan biosynthesis pathway, ndk gene regulated pyrimidine metabolism pathway and purine metabolism pathway, and 3-phosphoserine, phenylalanine, and tyrosine were involved in multiple pathways including other differential genes/metabolites co-enrichment KEGG pathways. Based on the above mechanism analysis, the addition of small molecule sugar/sugar alcohol and down-regulated differential metabolites (ergothioneine and cytidine) in the co-enrichment pathway were effective strategies to improve the freeze-drying survival of LGG encapsulated in calcium alginate. Overall, these findings are expected to promote the application of dried calcium-based probiotics foods in the food industry.
Detail
Impact mechanism of methylation degree on structure and emulsifying ability of soy hull polysaccharides
Journal of Food Science ( IF 3.693 ) Pub Date: 2023-07-10 , DOI: 10.1016/j.foodhyd.2023.109042
As a chemical modification method, methylation may enhance the emulsification of polysaccharides. In this study, we methylated soy hull polysaccharide (SHP) at 60 °C for 0–8 h and analyzed the degree of methylation (DM), crystallinity, surface hydrophobicity, interfacial adsorption, and emulsification capacity of methylation-modified SHP (MSHP). Fourier infrared spectroscopy results showed that the DM changed from 41.48% ± 1.46%–58.30% ± 2.63% after 8 h of methylation (MSHP-8h). The polysaccharide residues were analyzed by 1H NMR. Increasing the DM improved the surface hydrophobicity of SHP, which effectively reduced the interfacial tension (IFT) of SHP at the O/W interface. At equilibration, the IFT was the lowest for MSHP-8h (15.40 mN/m). However, interface thickness was negatively correlated with the DM. Methylation promotes the migration of SHP to the oil side; therefore, the polysaccharide layer remaining in the aqueous phase decreases with an increasing DM at low and fixed SHP concentration. A reduction in hydrophilicity weakens the hydrogen bonds between polysaccharides to cause the polysaccharide layer to be easily destroyed during the dilution process of the droplet size measurement. However, thin adsorption or hydration layers can adversely affect the stability of the interfacial layer; consequently, emulsions prepared with MSHP-4h were the most stable. Our findings provide a practical and theoretical reference for improving emulsification ability of polysaccharides.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术3区 FOOD SCIENCE & TECHNOLOGY 食品科技3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
5.30 134 Science Citation Index Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://mc.manuscriptcentral.com/jfs